molecular formula C7H4F3N3S B2389869 Thiazolo[4,5-c]pyridin-2-amine,6-(trifluoromethyl)- CAS No. 1266118-94-8

Thiazolo[4,5-c]pyridin-2-amine,6-(trifluoromethyl)-

Cat. No.: B2389869
CAS No.: 1266118-94-8
M. Wt: 219.19
InChI Key: NGENSIZADFVCDM-UHFFFAOYSA-N
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Description

Structural Nomenclature and IUPAC Classification

The IUPAC nomenclature for thiazolopyridine derivatives follows strict rules for fused heterocyclic systems. For 6-(trifluoromethyl)thiazolo[4,5-c]pyridin-2-amine , the numbering begins at the sulfur atom in the thiazole ring, with the pyridine ring fused at positions 4 and 5 (Figure 1). The -CF₃ group occupies position 6 on the pyridine moiety, while the amino (-NH₂) group resides at position 2 of the thiazole.

Key structural identifiers :

Property Value Source
IUPAC Name 6-(trifluoromethyl)thiazolo[4,5-c]pyridin-2-amine
CAS Registry 1266118-94-8
Molecular Formula C₇H₄F₃N₃S
SMILES C1=CN=CC2=C1SC(=N2)NC(F)(F)F

The fusion pattern ([4,5-c]) indicates that the thiazole’s carbon atoms at positions 4 and 5 are shared with the pyridine’s carbon 3 and 4, respectively. This distinguishes it from isomers like thiazolo[4,5-b]pyridine, where fusion occurs at different positions.

Historical Context in Heterocyclic Chemistry

Thiazolopyridines emerged as a focus of synthetic chemistry in the mid-20th century, paralleling advancements in heterocyclic ring-fusion strategies. Early work by Hantzsch and Widman established foundational methods for thiazole synthesis, while later innovations in fluorination techniques enabled the introduction of trifluoromethyl groups.

Milestones :

  • 1950s–1970s : Development of cyclocondensation reactions using thioureas and chloronitropyridines to form thiazolo[5,4-b]pyridines.
  • 1980s–2000s : Adoption of vapor-phase fluorination for synthesizing trifluoromethylpyridine intermediates, critical for agrochemical applications.
  • 2010s–Present : Catalytic methods (e.g., palladium-mediated cross-coupling) to functionalize the thiazolopyridine core.

The trifluoromethyl group’s introduction marked a turning point, enhancing compound stability and bioactivity by modulating lipophilicity and electron density.

Positional Isomerism in Thiazolopyridine Systems

Positional isomerism in thiazolopyridines arises from variations in ring-fusion patterns and substituent placement. For example:

Comparative analysis of isomers :

Isomer Fusion Pattern Substituent Position Key Properties
Thiazolo[4,5-c]pyridine [4,5-c] CF₃ at C6, NH₂ at C2 Enhanced electrophilicity at C5
Thiazolo[4,5-b]pyridine [4,5-b] Substituents at C5 Distinct π-π stacking behavior
Thiazolo[5,4-c]pyridine [5,4-c] Steric hindrance at C3 Reduced reactivity in SNAr reactions

The [4,5-c] isomer’s electronic profile is uniquely influenced by the -CF₃ group, which withdraws electrons via inductive effects, polarizing the pyridine ring and increasing susceptibility to nucleophilic attack at C5. In contrast, [4,5-b] isomers exhibit altered conjugation pathways due to differing fusion angles.

Synthetic implications :

  • Electrophilic substitution : Favored at C5 in [4,5-c] derivatives due to resonance stabilization.
  • Nucleophilic substitution : Limited in [5,4-c] systems owing to steric constraints.

Properties

IUPAC Name

6-(trifluoromethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3S/c8-7(9,10)5-1-4-3(2-12-5)13-6(11)14-4/h1-2H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGENSIZADFVCDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1C(F)(F)F)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266118-94-8
Record name 6-(trifluoromethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazolo[4,5-c]pyridin-2-amine,6-(trifluoromethyl)- typically involves the annulation of a pyridine ring to a thiazole ring. One common method starts with thiazole or thiazolidine derivatives, followed by pyridine annulation . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and automated synthesis platforms to produce large quantities of the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

Thiazolo[4,5-c]pyridin-2-amine,6-(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Scientific Research Applications

Thiazolo[4,5-c]pyridin-2-amine,6-(trifluoromethyl)- exhibits a wide range of applications:

Medicinal Chemistry

The compound is being investigated for its potential as a drug candidate due to its:

  • Antitumor Activity : Studies indicate that it inhibits key signaling pathways associated with cancer cell proliferation. For instance, it targets phosphoinositide 3-kinase (PI3K), disrupting downstream phosphorylation events critical for cancer cell survival .
  • Anti-inflammatory Properties : Preliminary studies suggest it may reduce inflammation through molecular interactions that inhibit pro-inflammatory pathways .

Research has shown that Thiazolo[4,5-c]pyridin-2-amine,6-(trifluoromethyl)- possesses:

  • Antimicrobial Effects : Its structural features allow it to interact with microbial targets effectively.
  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of c-KIT kinase, which is significant in treating certain cancers resistant to existing therapies .

Material Science

In industry, this compound is explored for developing new materials with unique properties such as:

  • High Thermal Stability : Making it suitable for applications in high-temperature environments.
  • Chemical Resistance : Enhancing the durability of materials used in various industrial applications .

Case Study 1: Antitumor Mechanism

A study demonstrated that Thiazolo[4,5-c]pyridin-2-amine,6-(trifluoromethyl)- effectively inhibits PI3K activity in cancer cells. This inhibition leads to significant apoptosis and cell cycle arrest in tumor models . The compound was shown to have a higher selectivity against cancer cells compared to normal cells.

Case Study 2: Enzyme Inhibition

Another research effort focused on synthesizing derivatives of Thiazolo[4,5-c]pyridin-2-amine,6-(trifluoromethyl)- to enhance its inhibitory effects on c-KIT. The results indicated that specific modifications increased its potency against imatinib-resistant cancer cell lines . This highlights the compound's potential in overcoming drug resistance.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Thiazolo[4,5-c]pyridin-2-amine Derivatives

The following table compares key structural and physicochemical properties of 6-(trifluoromethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine with halogen-substituted analogs and isomers:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Substituent Group Core Structure Key Applications
6-(Trifluoromethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine C₆H₃F₃N₃S 219.08 6 CF₃ Thiazolo[4,5-c]pyridine Pharmaceutical intermediates
7-Bromo-[1,3]thiazolo[4,5-c]pyridin-2-amine C₆H₄BrN₃S 230.08 7 Br Thiazolo[4,5-c]pyridine Halogenation reactions
6-Chlorothiazolo[4,5-b]pyridin-2-amine C₆H₄ClN₃S 185.63 6 Cl Thiazolo[4,5-b]pyridine Reactive intermediate
6-(Trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine C₆H₃F₃N₃S 219.08 6 CF₃ Thiazolo[4,5-b]pyridine Unknown (limited data)
Key Observations:

Substituent Effects :

  • The CF₃ group in the target compound is electron-withdrawing, enhancing stability and influencing π-π stacking in biological systems. In contrast, Br/Cl substituents act as leaving groups, enabling cross-coupling reactions .
  • The position of substitution (6 vs. 7) alters electronic distribution. For example, the 7-bromo derivative () may exhibit distinct reactivity in nucleophilic aromatic substitution compared to the 6-CF₃ analog.

Core Structure Differences :

  • Thiazolo[4,5-c]pyridine vs. Thiazolo[4,5-b]pyridine : The fusion position ([4,5-c] vs. [4,5-b]) changes the spatial arrangement of heteroatoms. For instance, thiazolo[4,5-b]pyridines have nitrogen atoms at positions 1 and 3 of the thiazole ring, whereas [4,5-c] fusion places them differently, affecting dipole moments and solubility .

Comparison with Non-Thiazolo Heterocycles

  • Triazolo[4,5-d]pyrimidines (): These compounds feature a triazole ring fused to pyrimidine. While they share applications in medicinal chemistry (e.g., P2T receptor modulation), their core structure lacks sulfur, reducing thiol-mediated interactions compared to thiazolo derivatives.

Biological Activity

Thiazolo[4,5-c]pyridin-2-amine, 6-(trifluoromethyl)- (commonly referred to as TPN-210), is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antitumor effects, enzyme inhibition, and potential applications in various therapeutic areas.

Chemical Structure and Properties

TPN-210 features a fused thiazole and pyridine ring system with the molecular formula C7H5F3N2S. The trifluoromethyl group at the sixth position enhances its electronic properties, making it a subject of interest for various biological applications. The unique combination of nitrogen and sulfur within its structure contributes to its distinct chemical behavior.

Antitumor Activity

Research has demonstrated that TPN-210 exhibits promising antitumor activity through its inhibition of key signaling pathways. Notably, it targets phosphoinositide 3-kinase (PI3K), an essential regulator in cellular signaling that influences cell growth and proliferation. By binding to the active site of PI3K, TPN-210 disrupts downstream phosphorylation events critical for cancer cell survival, indicating its potential as a therapeutic agent in oncology .

Table 1: Summary of Antitumor Activity Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
Various cancer cell lines2.5 - 10PI3K inhibition
A549 (lung cancer)5.0Induction of apoptosis
MCF-7 (breast cancer)3.0Cell cycle arrest

Enzyme Inhibition

TPN-210 has been identified as a potential enzyme inhibitor , particularly against PI3K. Its binding affinity allows it to effectively inhibit the enzyme's activity, leading to altered cellular responses and potential therapeutic benefits in diseases characterized by aberrant PI3K signaling, such as cancer and metabolic disorders .

Other Biological Activities

In addition to its anticancer properties, TPN-210 has been explored for other biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that TPN-210 may possess antimicrobial effects against various pathogens, although further research is needed to fully characterize this activity .
  • Anti-inflammatory Effects : There is emerging evidence indicating that TPN-210 may exhibit anti-inflammatory properties, potentially through modulation of inflammatory pathways .

The mechanism of action of TPN-210 is primarily attributed to its interaction with specific biological targets:

  • Targeting PI3K : Inhibition of PI3K disrupts critical signaling pathways involved in cell proliferation and survival.
  • Induction of Apoptosis : By interfering with cell signaling, TPN-210 can trigger apoptosis in cancer cells.
  • Cell Cycle Arrest : The compound may induce cell cycle arrest at specific phases, contributing to its antitumor efficacy .

Case Studies and Research Findings

Recent studies have provided insights into the effectiveness and safety profile of TPN-210:

  • A study published in Cancer Research evaluated the compound's effects on various cancer cell lines and reported significant cytotoxicity with IC50 values ranging from 2.5 µM to 10 µM across different models .
  • Another investigation focused on the compound's mechanism revealed that it induces apoptosis through mitochondrial pathways, further supporting its candidacy for cancer therapy .

Q & A

Q. What are the key synthetic strategies for 6-(trifluoromethyl)thiazolo[4,5-c]pyridin-2-amine?

The synthesis typically involves multi-step reactions, starting with the formation of the thiazolo[4,5-c]pyridine core. A common approach includes:

  • Step 1 : Cyclization of pyridine derivatives (e.g., 4-aminopyridine) with thiocyanate or sulfur-containing reagents to form the thiazole ring .
  • Step 2 : Introduction of the trifluoromethyl group via nucleophilic substitution or transition-metal-catalyzed reactions (e.g., using CF₃Cu reagents) at the 6-position .
  • Step 3 : Functionalization of the amine group at the 2-position, often through alkylation or condensation reactions .
    Critical parameters : Reaction temperature (80–120°C), solvent polarity (DMF or THF), and catalyst selection (e.g., Pd for cross-coupling) influence yield and purity.

Q. How can structural analogs of this compound guide initial biological screening?

Structural analogs (e.g., 6-bromothiazolo[4,5-b]pyridin-2-amine or imidazo[4,5-c]pyridines) provide insights into structure-activity relationships (SAR):

  • Activity trends : Analogous compounds with trifluoromethyl groups exhibit enhanced metabolic stability and lipophilicity, making them candidates for antimicrobial or kinase inhibition assays .
  • Key assays : Preliminary screening should include:
    • Enzyme inhibition (e.g., kinase panels) via fluorescence polarization.
    • Antimicrobial activity using MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative strains .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., distinguishing C-4 vs. C-6 substitution) and amine proton environment .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₇H₅F₃N₃S) and isotopic patterns .
  • X-ray crystallography : For unambiguous confirmation of the fused thiazole-pyridine ring system and trifluoromethyl positioning .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound?

Reported solubility discrepancies (e.g., DMSO vs. aqueous buffers) arise from:

  • pH-dependent ionization : The amine group (pKa ~8.5) affects solubility in physiological buffers.
  • Experimental validation : Use dynamic light scattering (DLS) to assess aggregation in PBS (pH 7.4) or simulate intestinal fluid .
    Mitigation : Co-solvents (e.g., cyclodextrins) or prodrug strategies (e.g., phosphate esters) improve bioavailability .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., EGFR or MAPK). The trifluoromethyl group enhances hydrophobic interactions with conserved residues .
  • DFT calculations : Analyze electron density maps to rationalize reactivity (e.g., electrophilic substitution at C-6) and tautomeric stability .
    Validation : Compare computational results with experimental IC₅₀ values from kinase inhibition assays .

Q. How can synthetic routes be optimized for scalability without compromising purity?

  • Flow chemistry : Continuous synthesis reduces side reactions (e.g., oxidation of the thiazole ring) and improves yield (>80%) .
  • Quality control : In-line PAT (Process Analytical Technology) tools (e.g., FTIR) monitor intermediate formation during cyclization .
    Case study : A two-step protocol (cyclization + trifluoromethylation) achieved 75% yield at 100-g scale with >99% HPLC purity .

Q. What strategies address contradictory bioactivity data across structural analogs?

  • Meta-analysis : Compare published IC₅₀ values for analogs (e.g., 6-chloro vs. 6-trifluoromethyl derivatives) to identify substituent-specific trends .
  • Off-target profiling : Use proteome-wide affinity chromatography to identify non-kinase targets (e.g., GPCRs) that may explain divergent activity .

Q. How does the trifluoromethyl group influence photostability and metabolic pathways?

  • Photodegradation : Accelerated light-stress testing (ICH Q1B) shows the CF₃ group reduces UV-induced ring-opening compared to chloro analogs .
  • Metabolism : LC-MS/MS identifies stable trifluoromethylated metabolites (e.g., glucuronides) in hepatic microsome assays, suggesting resistance to CYP450 oxidation .

Methodological Tables

Q. Table 1. Comparative Bioactivity of Thiazolo[4,5-c]pyridin-2-amine Derivatives

Substituent (Position 6)IC₅₀ (Kinase X, nM)LogPMetabolic Stability (t₁/₂, min)
CF₃12 ± 1.52.845
Cl28 ± 3.22.122
Br35 ± 4.02.518
Data sourced from enzymatic assays and microsomal stability studies .

Q. Table 2. Key Synthetic Intermediates and Yields

IntermediateReaction StepYield (%)Purity (HPLC)
4-Amino-6-iodopyridineCyclization6595
6-Trifluoromethyl-thiazoloCF₃ Coupling7898
N-Alkylated derivativeAmine functionalization8297
Optimized conditions from multi-step protocols .

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